Methyl (-)-cis-chrysanthemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (-)-cis-chrysanthemate is an organic compound belonging to the ester class. It is derived from chrysanthemic acid and methanol. This compound is known for its role in the synthesis of pyrethroids, which are widely used as insecticides due to their high efficacy and low toxicity to mammals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (-)-cis-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (-)-cis-chrysanthemate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Chrysanthemic acid.
Reduction: Chrysanthemic alcohol.
Substitution: Various substituted chrysanthemates depending on the nucleophile used.
Scientific Research Applications
Methyl (-)-cis-chrysanthemate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.
Biology: Studies on its biological activity help in understanding insecticidal mechanisms.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is crucial in the production of household and agricultural insecticides.
Mechanism of Action
The primary mechanism of action of methyl (-)-cis-chrysanthemate in insecticides involves targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged activation and leading to paralysis and death of the insect. This selective toxicity is due to the higher affinity of insect sodium channels compared to those in mammals.
Comparison with Similar Compounds
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
Methyl (-)-cis-chrysanthemate is unique due to its specific stereochemistry, which influences its biological activity and efficacy. Compared to other pyrethroids, it offers a balance of high insecticidal potency and low mammalian toxicity, making it a preferred choice in many applications.
Properties
CAS No. |
55700-72-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9-/m1/s1 |
InChI Key |
ITNHSNMLIFFVQC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OC)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.